Product packaging for 2-((4-Methylquinolin-2-yl)thio)acetamide(Cat. No.:CAS No. 104996-57-8)

2-((4-Methylquinolin-2-yl)thio)acetamide

Cat. No.: B2851623
CAS No.: 104996-57-8
M. Wt: 232.3
InChI Key: LRRNTYJDOASKBI-UHFFFAOYSA-N
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Description

Significance of Quinoline-Thioacetamide Scaffolds in Contemporary Medicinal Chemistry

The quinoline-thioacetamide scaffold represents a versatile framework for the design of new therapeutic agents. This structural motif has been investigated for a range of biological activities, with researchers exploring how the combination of the quinoline (B57606) ring system and the thioacetamide (B46855) group can lead to synergistic or unique pharmacological profiles.

Thioacetamides, as a class, are known to be effective intermediates in the synthesis of various heterocyclic compounds and have themselves demonstrated a range of biological effects. When linked to a quinoline nucleus, the resulting scaffold has been a subject of investigation for potential anticancer and antimicrobial properties. Research into similar structures, such as quinazoline-thioacetamides, has shown promising results. For instance, novel sets of quinazoline-thioacetamides have been synthesized and evaluated as anti-proliferative agents that target cancer through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

The thioacetamide linker provides a degree of flexibility and specific electronic properties that can influence how the molecule interacts with biological targets. Structure-activity relationship (SAR) studies on related scaffolds have indicated that modifications to the thioacetamide portion can significantly impact biological activity. For example, in a series of thioacetamide-triazoles, substitutions on the central thioacetamide linker were found to be critical for antibacterial potency. While direct studies on 2-((4-Methylquinolin-2-yl)thio)acetamide are limited, the established importance of the broader quinoline-thioacetamide scaffold underscores its potential as a fruitful area for future drug discovery efforts.

Overview of the Research Importance of Quinoline Derivatives in Bioactive Compound Discovery

Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with significant biological activities. The quinoline ring system is a key component in numerous approved drugs, highlighting its therapeutic relevance.

The research importance of quinoline derivatives spans a multitude of therapeutic areas:

Antimicrobial Activity: Quinoline-based compounds have a long history as antimalarial agents, with quinine (B1679958) being a classic example. More recently, fluoroquinolones have become a major class of synthetic antibacterial agents. The investigation of novel quinoline derivatives continues to be a promising avenue for combating infectious diseases. For instance, series of 2-(quinolin-4-yloxy)acetamides have been synthesized and shown to be active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govmoldb.com

Anticancer Activity: A significant body of research has focused on the development of quinoline derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The structural versatility of the quinoline ring allows for fine-tuning of its anticancer properties. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and DNA/RNA damage in cancer cell lines.

Other Therapeutic Areas: The biological activities of quinoline derivatives are not limited to antimicrobial and anticancer effects. They have also been investigated for their potential as anti-inflammatory, antiviral, and neuroprotective agents.

The methyl group at the 4-position of the quinoline ring in this compound is a common substitution that can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets. The thio-linkage at the 2-position is also a critical feature, as the position of substituents on the quinoline ring is known to significantly impact biological activity.

While specific research on this compound is not extensively documented in publicly available literature, the foundational knowledge of quinoline-thioacetamide scaffolds and the broad therapeutic importance of quinoline derivatives provide a strong rationale for its investigation as a potential bioactive compound. The following tables summarize the basic properties of the compound and the diverse biological activities associated with its core structures.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 104996-57-8
Molecular Formula C12H12N2OS
Molecular Weight 232.30 g/mol
Appearance Not specified in available literature

This data is based on information from chemical suppliers and databases. moldb.com

Table 2: Investigated Biological Activities of Structurally Related Quinoline-Thioacetamide Scaffolds

Biological Activity Target/Mechanism (Examples from related compounds) Reference Compounds
Anticancer VEGFR-2 Inhibition, EGFR Inhibition, Apoptosis Induction Quinazoline-thioacetamide derivatives
Antimicrobial Inhibition of bacterial growth, particularly against Mycobacterium tuberculosis 2-(Quinolin-4-yloxy)acetamides

This table presents data from research on compounds structurally related to this compound to illustrate the potential areas of biological activity for this scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2OS B2851623 2-((4-Methylquinolin-2-yl)thio)acetamide CAS No. 104996-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-6-12(16-7-11(13)15)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRNTYJDOASKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Methylquinolin 2 Yl Thio Acetamide

Established Synthetic Routes to 2-((4-Methylquinolin-2-yl)thio)acetamide

The most direct and established synthetic route to this compound involves the S-alkylation of 4-methylquinoline-2-thiol (B7761330) with an appropriate 2-haloacetamide, typically 2-chloroacetamide. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the quinolinethiol acts as the nucleophile.

The starting material, 4-methylquinoline-2-thiol, exists in tautomeric equilibrium with its thione form, 4-methylquinoline-2(1H)-thione. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired thioether linkage.

A typical reaction protocol is outlined in the table below:

Step Procedure Purpose
1 Dissolving 4-methylquinoline-2-thiol in a suitable solvent (e.g., ethanol, DMF).To create a homogeneous reaction medium.
2 Addition of a base (e.g., sodium ethoxide, potassium carbonate).To deprotonate the thiol and generate the nucleophilic thiolate.
3 Addition of 2-chloroacetamide.The electrophile for the S-alkylation reaction.
4 Heating the reaction mixture under reflux.To provide the necessary activation energy for the reaction.
5 Cooling and isolation of the product.The product often precipitates upon cooling and can be purified by recrystallization.

This synthetic approach is efficient and benefits from the commercial availability of the starting materials.

Synthesis of Analogs and Derivatives from the this compound Core

The this compound core structure offers several sites for the synthesis of analogs and derivatives. The primary point of modification is the acetamide (B32628) moiety, which can undergo various chemical transformations.

One common strategy involves the hydrolysis of the acetamide to the corresponding carboxylic acid, 2-((4-methylquinolin-2-yl)thio)acetic acid. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a library of N-substituted amide derivatives. This approach allows for the introduction of diverse functional groups to explore structure-activity relationships in various applications.

Furthermore, the acetamide nitrogen itself can be a site for derivatization. For instance, it can be incorporated into more complex heterocyclic systems. While specific examples starting from this compound are not extensively documented, analogous structures like 2-(quinazolin-2-ylthio)acetamides have been used to synthesize thiazole (B1198619) and thiadiazole-containing molecules through multi-step reaction sequences. nih.govresearchgate.net These transformations often involve the initial conversion of the acetamide to a more reactive intermediate, which is then cyclized with appropriate reagents.

The following table summarizes potential derivatization pathways:

Starting Material Reagent(s) Product Type
This compoundAcid or base hydrolysis2-((4-Methylquinolin-2-yl)thio)acetic acid
2-((4-Methylquinolin-2-yl)thio)acetic acidVarious amines, coupling agentsN-substituted amides
This compoundDehydrating agents, then cyclization precursorsHeterocyclic derivatives

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

While the S-alkylation route is well-established, the exploration of novel synthetic pathways could offer advantages in terms of efficiency, atom economy, and access to a broader range of derivatives. Multi-component reactions (MCRs) represent a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. researchgate.netrsc.org A hypothetical MCR for the synthesis of the this compound scaffold could involve the reaction of an o-aminobenzaldehyde, a source of the methyl group at position 4 (such as acetone), a sulfur-containing nucleophile, and an isonitrile or another suitable component that would ultimately form the acetamide moiety.

The mechanism of the established S-alkylation route is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The key steps are:

Deprotonation: A base removes the acidic proton from the thiol group of 4-methylquinoline-2-thiol, forming the thiolate anion.

Nucleophilic Attack: The negatively charged sulfur atom of the thiolate attacks the electrophilic methylene (B1212753) carbon of 2-chloroacetamide.

Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the C-S bond and the final product.

The reaction rate is dependent on the concentration of both the thiolate and 2-chloroacetamide. The use of a polar aprotic solvent can enhance the nucleophilicity of the thiolate and accelerate the reaction.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the functional groups present: the thioacetamide (B46855) moiety and the 4-methylquinoline (B147181) ring.

As mentioned in section 2.2, the amide nitrogen of the thioacetamide can act as a nucleophile, although it is generally less reactive than an amine due to the electron-withdrawing effect of the adjacent carbonyl group. However, under appropriate conditions, it can be alkylated or acylated. More commonly, the amide is hydrolyzed to the carboxylic acid, which is then activated for subsequent amidation reactions. This two-step process provides a versatile platform for creating a wide array of N-substituted analogs.

The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to yield the corresponding sulfoxide, 2-((4-methyl-1-oxidoquinolin-2-yl)sulfinyl)acetamide. The use of stronger oxidizing agents or an excess of the oxidant can lead to the formation of the sulfone, 2-((4-methyl-1-oxidoquinolin-2-yl)sulfonyl)acetamide. These oxidation products may exhibit different chemical and biological properties compared to the parent thioether.

Reduction of the thioether is less common but could potentially be achieved under harsh conditions, leading to cleavage of the C-S bond. However, this is not a typical derivatization strategy.

The 4-methylquinoline ring offers several possibilities for functional group interconversions. The methyl group at position 4 is a key site for modification. It can be oxidized to a formyl group (quinoline-4-carbaldehyde) using reagents like selenium dioxide or under metal-free conditions with iodine in DMSO. researchgate.net This aldehyde can then serve as a handle for a variety of subsequent reactions, such as condensations, reductions to an alcohol, or further oxidation to a carboxylic acid.

The quinoline (B57606) ring itself can undergo electrophilic substitution, although the pyridine (B92270) part of the ring is generally deactivated towards electrophiles. Therefore, substitution reactions such as nitration or halogenation typically occur on the benzene (B151609) ring, at positions 5 and 8. The directing influence of the existing substituents would need to be considered. Modern C-H activation strategies, often employing transition metal catalysts, provide more sophisticated methods for the regioselective functionalization of the quinoline core, including at positions that are not accessible through classical electrophilic substitution. nih.gov

Spectroscopic and Structural Elucidation Studies of 2 4 Methylquinolin 2 Yl Thio Acetamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of newly synthesized compounds. For a molecule like 2-((4-Methylquinolin-2-yl)thio)acetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would be essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the 4-methylquinoline (B147181) ring and the acetamide (B32628) side chain. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl group protons on the quinoline ring would likely appear as a singlet around δ 2.5 ppm. The methylene (B1212753) protons of the thioacetamide (B46855) group (-S-CH₂-) would also produce a singlet, likely in the range of δ 3.5-4.5 ppm. The amide protons (-NH₂) would be expected to show a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the quinoline ring carbons, including the quaternary carbons, in the aromatic region (δ 120-160 ppm). The methyl carbon would resonate in the upfield region (δ 15-25 ppm). The methylene carbon of the thioacetamide group would be expected around δ 30-40 ppm, and the carbonyl carbon of the amide group would appear significantly downfield (δ 160-180 ppm).

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0-7.5 m 5H Aromatic-H (Quinoline)
~7.3 s 1H Aromatic-H (Quinoline)
~4.0 s 2H -S-CH₂-
~2.6 s 3H -CH₃

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm) Assignment
~170 C=O (Amide)
~160-120 Aromatic-C (Quinoline)
~35 -S-CH₂-

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₂N₂OS, the expected molecular weight is approximately 232.30 g/mol . The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve cleavage of the thioether and amide bonds. Common fragments could include the 4-methylquinolin-2-ylthio cation and fragments corresponding to the loss of the acetamide group.

Expected Mass Spectrometry Data:

m/z Value Interpretation
~232 [M]⁺ (Molecular Ion)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of its bonds.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C-N, C-S, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption around 1650 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the quinoline ring would be expected to give strong signals.

Characteristic Vibrational Frequencies:

Wavenumber (cm⁻¹) Functional Group
3400-3200 N-H Stretch (Amide)
3100-3000 Aromatic C-H Stretch
~1650 C=O Stretch (Amide)
~1600, ~1500 Aromatic C=C Stretch
~1400 C-N Stretch

Computational Chemistry and Cheminformatics in 2 4 Methylquinolin 2 Yl Thio Acetamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. scispace.commdpi.com For quinoline (B57606) derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents. scispace.comresearchgate.net These models are built using a series of known molecules (a training set) to predict the activity of new or untested compounds. scispace.com

In the analysis of quinoline derivatives, various molecular descriptors are calculated to quantify the chemical structure. These can include electronic properties (such as HOMO and LUMO energies), topological indices, and physicochemical parameters like lipophilicity (LogP) and polarizability. nih.govnih.gov For instance, a QSAR study on 4-methyl-2-(4-substituted phenyl)quinoline derivatives identified a significant correlation between specific descriptors and the observed antibacterial and antifungal activities. scispace.comresearchgate.net The statistical validity of these models is confirmed through parameters like the correlation coefficient (R²) and cross-validation scores (Q²), ensuring their predictive power. mdpi.com

The insights gained from QSAR models help researchers understand which structural features are crucial for a desired biological effect. For example, analysis might reveal that increasing lipophilicity or modifying the electronic properties at a specific position on the quinoline ring enhances activity. pensoft.net This knowledge is vital for the rational design of new 2-((4-Methylquinolin-2-yl)thio)acetamide derivatives with improved efficacy. mdpi.com

Table 1: Key Descriptors in QSAR Models for Quinoline Derivatives

Descriptor Type Examples Relevance to Biological Activity
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Charge Influences ligand-receptor interactions and reaction mechanisms. nih.govnih.govpensoft.net
Topological Molecular Connectivity Indices, Wiener Index Describes the size, shape, and branching of the molecule.
Physicochemical LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) Affects absorption, distribution, metabolism, and excretion (ADME) properties. pensoft.net

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the receptor's binding site. pensoft.net |

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. samipubco.com This technique is widely used to understand the interactions between this compound derivatives and their biological targets at the molecular level. nih.govfrontiersin.org

Docking studies have been performed on quinoline and quinazoline (B50416) derivatives against a variety of protein targets involved in cancer, infectious diseases, and other conditions. mdpi.commdpi.comnih.gov For example, derivatives have been docked into the active sites of enzymes like DNA gyrase, VEGFR-2, and EGFR to explore their potential as antibacterial or anticancer agents. nih.govals-journal.com The results of these simulations are often expressed as a docking score or binding energy (in kcal/mol), which estimates the binding affinity of the ligand for the protein. nih.gov

These investigations provide detailed three-dimensional models of the ligand-receptor complex, highlighting key interactions such as:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein.

Pi-Pi Stacking and Cation-Pi Interactions: Common for aromatic systems like the quinoline ring. mdpi.com

By analyzing these interactions, researchers can explain the structure-activity relationships observed experimentally and propose modifications to the ligand structure to enhance binding. For instance, docking might reveal that adding a hydrogen bond donor at a specific position could significantly improve the compound's potency. mdpi.com

Table 2: Example of Molecular Docking Results for Quinoline/Quinazoline Derivatives

Compound Type Protein Target Docking Score (kcal/mol) Key Interacting Residues Reference
Quinazoline Derivative VEGFR-2 - Cys919, Asp1046 nih.gov
Quinazoline Derivative EGFR - Met793, Lys745 nih.gov
Thiazolo[3,2-a]pyridine α-amylase -7.43 Trp59, Tyr62, Gln63 nih.gov

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.com MD simulations are often used to validate docking poses and gain a deeper understanding of the binding mechanism. plos.org

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules with ions), and the movements of all atoms are calculated over a set period, often in the nanosecond range. nih.govplos.org The stability of the complex is assessed by analyzing trajectories, particularly the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are stable. nih.gov This information, combined with an analysis of intermolecular interactions like hydrogen bonds throughout the simulation, provides a robust model of how the ligand is recognized and held by the receptor. mdpi.com These simulations can confirm that the key interactions predicted by docking are maintained over time, lending greater confidence to the proposed binding mode. nih.gov

In Silico Screening and Virtual Library Design for Derivative Discovery

In silico screening, or virtual screening, is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. researchgate.net This approach is particularly valuable for discovering novel derivatives of a lead compound like this compound. nih.gov

The process often begins with the design of a virtual library, which is a collection of digital structures based on a common chemical scaffold. For this compound, a library could be created by systematically modifying various parts of the molecule, such as adding different substituents to the quinoline ring or altering the acetamide (B32628) side chain.

This virtual library is then screened against a three-dimensional structure of the target protein using high-throughput molecular docking. researchgate.net The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. researchgate.net This method allows researchers to evaluate thousands or even millions of potential derivatives in a fraction of the time and cost required for traditional high-throughput screening (HTS) in the lab. nih.gov This strategy has been successfully employed to identify novel inhibitors for various targets, including kinases and proteases, starting from scaffolds like quinoline and quinazoline. researchgate.netnih.gov

Predictive Modeling for Lead Optimization and Druggability Assessment

After identifying a promising lead compound, predictive modeling is used to optimize its properties and assess its "druggability." This involves evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile using computational tools. mdpi.comnih.gov A compound with high efficacy against its target is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. mdpi.com

Various in silico models are available to predict key ADMET parameters:

Absorption: Predicting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).

Distribution: Estimating the ability to cross the blood-brain barrier (BBB) and plasma protein binding.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimating properties related to how the body eliminates the compound.

Toxicity: Predicting potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). nih.gov

In addition to ADMET, "druglikeness" is assessed using guidelines like Lipinski's Rule of Five. japsonline.com This rule provides a set of simple physicochemical property ranges (molecular weight, LogP, hydrogen bond donors/acceptors) that are common among orally active drugs. japsonline.com By calculating these properties for new derivatives of this compound, chemists can prioritize the synthesis of compounds that are not only potent but also have a higher probability of becoming successful drugs. researchgate.net

Table 3: In Silico ADMET and Druglikeness Parameters

Parameter Description Importance
Molecular Weight The mass of the molecule. Affects diffusion and absorption; typically < 500 Da for oral drugs. japsonline.com
LogP The logarithm of the partition coefficient between octanol (B41247) and water. A measure of lipophilicity, affecting solubility and permeability. japsonline.com
H-Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groups. Influences solubility and binding to the target. japsonline.com
Blood-Brain Barrier (BBB) Permeation The ability of a compound to cross into the central nervous system. Essential for drugs targeting the brain; undesirable for others. mdpi.com
CYP450 Inhibition The potential to inhibit key metabolic enzymes. Can lead to drug-drug interactions and altered pharmacokinetics. mdpi.com

| hERG Inhibition | The potential to block the hERG potassium channel. | A key indicator of potential cardiotoxicity. |

Pharmacological and Biological Activity Investigations of 2 4 Methylquinolin 2 Yl Thio Acetamide Derivatives in Vitro

Enzyme Inhibition Studies

The quinoline (B57606) scaffold, combined with a thioacetamide (B46855) linker, provides a versatile framework for designing enzyme inhibitors. Researchers have explored how modifications to this core structure influence its interaction with a range of enzymatic targets.

Alpha-Glucosidase Inhibition Research

Derivatives of 2-((4-methylquinolin-2-yl)thio)acetamide have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. In vitro studies consistently show that many of these synthesized compounds exhibit significantly greater inhibitory activity than acarbose (B1664774), a standard drug used for comparison. researchgate.netnih.gov

One study reported a series of derivatives with IC₅₀ values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, all of which were more potent than acarbose (IC₅₀ = 752.0 ± 2.0 μM). researchgate.net Another investigation into quinoline-based benzo[d]imidazole acetamide (B32628) derivatives found IC₅₀ values ranging from 3.2 ± 0.3 to 185.0 ± 0.3 µM. nih.gov Structure-activity relationship (SAR) analyses reveal that the nature and position of substituents on the molecule are critical for its inhibitory potency. researchgate.netnih.gov For instance, the presence of electron-donating groups, such as 2,6-dimethylphenyl, can enhance activity, with one such derivative showing a competitive mode of inhibition with a Kᵢ value of 18.0 µM. researchgate.net Similarly, a meta-chlorine substitution has also been shown to be beneficial for α-glucosidase inhibition. nih.gov

Further research on related quinoline structures supports these findings. Quinoline-oxadiazole Schiff base derivatives and other substituted quinolines have demonstrated significant α-glucosidase inhibition, with IC₅₀ values in the low micromolar range. nih.gov The consistent potency of these derivatives highlights the importance of the quinoline scaffold in designing effective α-glucosidase inhibitors. nih.gov

Kinase Inhibition Profiles, including p38 MAPK and PDE4

The quinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. While direct studies on this compound are limited, research on analogous quinoline-based structures provides insight into their potential as kinase inhibitors. Pyridinylimidazole compounds, for example, are known selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory cytokine synthesis. researchgate.net These inhibitors function by competitively binding to the ATP pocket of the enzyme. researchgate.net

Furthermore, the quinoline structure is foundational to a class of potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP. nih.gov A recently developed series of quinoline derivatives demonstrated potent inhibition of phosphodiesterase 4 (PDE4), with IC₅₀ values in the low nanomolar range. researchgate.net Given that the 4-anilinoquin(az)oline scaffold has been extensively explored for its kinase inhibitory activity, it is plausible that this compound derivatives could be tailored to target specific kinases like p38 MAPK or PDEs. researchgate.net

Tyrosinase Inhibition Activity

Derivatives featuring a thioquinoline core conjugated to thiosemicarbazide (B42300) have been rationally designed and synthesized as potent tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in medicine and cosmetics. researchgate.net

In one study, a series of aryl-substituted thioquinoline thiosemicarbazide derivatives were evaluated, with the most potent compound, bearing a para-chlorophenyl moiety, exhibiting an IC₅₀ value of 25.75 ± 0.19 µM. researchgate.net Kinetic analysis of this derivative revealed a noncompetitive inhibition pattern against tyrosinase. researchgate.net The thiosemicarbazide group is a known anti-tyrosinase agent, and its inclusion in the molecular design is crucial for the observed activity. nih.gov The potency of these inhibitors is often compared to standard inhibitors like kojic acid, and many derivatives show comparable or superior activity. nih.govnih.gov

Other Relevant Enzyme Targets

The structural versatility of quinoline derivatives allows them to interact with a variety of other enzyme targets.

Butyrylcholinesterase (BChE): Selective inhibition of BChE is considered a viable therapeutic strategy for Alzheimer's disease. nih.govnih.gov While acetylcholinesterase (AChE) is a primary target, BChE also plays a role in hydrolyzing acetylcholine. nih.govresearchgate.net Studies on various quinoline alkaloids have demonstrated potent BChE inhibitory activity. For example, the alkaloid vasicine (B45323) was identified as a potent dual AChE/BChE inhibitor, with a BChE IC₅₀ of 2.60 ± 1.47 μM. researchgate.net The evaluation of numerous compounds has led to the identification of many selective BChE inhibitors, underscoring the potential of scaffolds like quinoline in this area. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in numerous physiological and pathological processes. nih.govnih.gov Quinoline-based sulfonamides have been developed as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, derivatives have shown potent, single-digit nanomolar inhibition against the cancer-related isoforms hCA IX and hCA XII. nih.gov For instance, certain quinoline-based benzenesulfonamides displayed Kᵢ values as low as 5.5 nM against hCA IX and 8.7 nM against hCA XII. nih.gov Other related quinoline and quinazoline (B50416) structures have also shown inhibitory activity in the nanomolar to low micromolar range against cytosolic isoforms hCA I and hCA II. nih.govmdpi.com

Antimicrobial Activity Investigations

Quinoline and its derivatives have a long history as effective antimicrobial agents, forming the backbone of several established antibacterial drugs.

Antibacterial Efficacy

The quinoline core is a key feature of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase. nih.gov Research has expanded to include a wide array of novel quinoline derivatives, including those based on the this compound structure, to combat rising antimicrobial resistance. nih.govbiointerfaceresearch.com

In vitro evaluations of various quinoline-based compounds have demonstrated significant efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, certain novel quinoline derivatives showed potent activity against S. aureus and E. coli with MIC values as low as 0.12 µg/mL. nih.gov Another study on quinoline-2-one derivatives found a compound with MICs of 0.75 μg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov A quinolone-coupled hybrid compound also exhibited broad-spectrum activity, with MIC values ranging from 0.125 to 8 µg/mL against both Gram-positive and Gram-negative strains. semanticscholar.org These findings indicate that the quinoline thioacetamide scaffold is a promising starting point for the development of new antibacterial agents.

Antifungal Efficacy

Research into the antifungal properties of quinoline-2-ylthio derivatives has identified promising activity in certain compounds. A series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives were synthesized and evaluated for their in vitro antimicrobial effects. bohrium.comnih.gov Several of these compounds demonstrated notable efficacy against the fungal pathogen Candida albicans. bohrium.comsci-hub.se

Specifically, compounds bearing an unsubstituted phenyl group, a 4-methoxyphenyl (B3050149) group, a 2-hydroxyphenyl group, and a 2-chlorophenyl group displayed promising activity compared to the standard antifungal drug Clotrimazole. bohrium.comnih.gov The potency of the derivatives with 2-hydroxy and 2-chloro substitutions on the phenyl ring was particularly noteworthy, suggesting that substitution at the ortho position may be favorable for antifungal activity. sci-hub.se

Compound NameSubstituent (Aryl Group)Inhibition Zone (mm) vs. Candida albicans
2-Amino-4-phenyl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrilePhenyl15.1 ± 1.12
2-Amino-4-(4-methoxyphenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile4-Methoxyphenyl14.2 ± 1.01
2-Amino-4-(2-hydroxyphenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile2-Hydroxyphenyl16.2 ± 1.34
2-Amino-4-(2-chlorophenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile2-Chlorophenyl15.9 ± 1.23
Clotrimazole (Standard)N/A18.4 ± 1.43

Antimycobacterial Activity

A review of published scientific literature indicates a lack of in vitro studies specifically investigating the antimycobacterial activity of this compound or its direct derivatives. While research exists on other isomers, such as 2-(quinolin-4-yloxy)acetamides which show potent activity against Mycobacterium tuberculosis, these compounds feature a different substitution pattern and an oxygen instead of a sulfur linker, placing them outside the scope of this review. researchgate.netnih.govnih.gov

Anticancer and Antiproliferative Studies

The anticancer potential of quinoline-2-ylthio derivatives has been explored against various human cancer cell lines. A study on 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitriles revealed potent cytotoxic activity against both MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells. bohrium.comnih.govsci-hub.se

The most significant activity in this series was observed for the derivative bearing a 4-nitrophenyl group, which recorded IC50 values of 6.39 µM against MCF-7 and 6.9 µM against A549 cell lines. sci-hub.se Compounds with 2-hydroxyphenyl and 4-(dimethylamino)phenyl substituents also demonstrated notable potency, with IC50 values below 10 µM for both cell lines. sci-hub.se These findings suggest that the electronic properties of the substituent on the 4-aryl ring play a crucial role in the antiproliferative efficacy of these derivatives. sci-hub.se

Compound NameSubstituent (Aryl Group)IC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)
2-Amino-4-(4-nitrophenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile4-Nitrophenyl6.39 ± 0.236.9 ± 0.23
2-Amino-4-(4-(dimethylamino)phenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile4-(Dimethylamino)phenyl7.8 ± 0.138.4 ± 0.54
2-Amino-4-(2-hydroxyphenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile2-Hydroxyphenyl8.9 ± 0.439.3 ± 0.87
2-Amino-4-(4-methoxyphenyl)-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile4-Methoxyphenyl11.6 ± 0.879.7 ± 0.65
5-Fluorouracil (Standard)N/A5.8 ± 0.094.5 ± 0.11

In a separate line of research, a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic potential. researchgate.net These compounds, which are structural isomers featuring a quinoline-4-ylthio linkage and a thiazole (B1198619) spacer, also showed antiproliferative effects. The derivative with a 3-methoxyphenyl (B12655295) group was identified as a promising candidate from this series. researchgate.net

Antimalarial and Antiparasitic Efficacy

Investigations into related quinoline thioether acetamide structures have revealed potential antimalarial activity. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were tested in vitro for their ability to inhibit the formation of β-hematin, a crucial detoxification process for the malaria parasite. researchgate.net

Several compounds in this series significantly reduced heme crystallization, with IC50 values comparable to that of the standard antimalarial drug chloroquine. researchgate.net The most promising candidate, a derivative substituted with a 3-methoxyphenyl group, demonstrated potent inhibition of β-hematin formation. researchgate.net

Compound StructureSubstituentIC50 β-Hematin Formation (µM)
2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-(3-methoxyphenyl)acetamide3-Methoxyphenyl0.18 ± 0.03
2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-(4-fluorophenyl)acetamide4-Fluorophenyl0.29 ± 0.01
Chloroquine (Standard)N/A0.21 ± 0.01

Based on a review of available scientific literature, no in vitro studies have been published concerning the antileishmanial activity of derivatives of this compound. While other classes of quinoline compounds have been extensively investigated as potential antileishmanial agents, data for this specific scaffold is not available. mdpi.comnih.govnih.gov

A survey of scientific databases reveals no published in vitro research on the antitrypanosomal efficacy of this compound or its direct derivatives. Studies on other quinoline derivatives, such as those based on a 3-aminoquinoline (B160951) core, have shown potent antitrypanosomal activity, but these findings are not directly applicable to the 2-ylthio acetamide scaffold. plos.orgnih.gov

Anti-inflammatory Activity Assessments

In vitro studies assessing the direct anti-inflammatory activity of this compound derivatives are not extensively available in the reviewed scientific literature. Research on structurally related compounds, such as quinoline-thiazolidinedione hybrids and quinazolinones conjugated with acetamide moieties, has shown modulation of inflammatory pathways. For instance, studies on quinoline-thiazolidinedione hybrids have demonstrated a significant decrease in the concentration of pro-inflammatory cytokines like IFN-γ and TNF-α in a dose-dependent manner. Similarly, certain quinazolinone-acetamide derivatives have been shown to inhibit the inflammatory mediator nitric oxide in macrophage cell lines. However, specific data from in vitro assays like cytokine inhibition (e.g., TNF-α, IL-6) or enzyme inhibition (e.g., COX-1/COX-2) for this compound derivatives is not sufficiently documented to be included here.

Other Investigated Biological Activities

A series of synthetic analogs based on thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole have been investigated as potent α-glucosidase inhibitors, a key target for managing type 2 diabetes mellitus. nih.gov In vitro screening of these compounds revealed significant inhibitory activity against α-glucosidase. nih.gov

The inhibitory concentrations (IC₅₀) for a selection of these derivatives are presented below, demonstrating their potency in comparison to the standard drug, acarbose.

CompoundIC₅₀ (µM)
Derivative 10a0.24 ± 0.01
Derivative 10b0.21 ± 0.01
Derivative 10c0.18 ± 0.00
Derivative 10d0.29 ± 0.01
Derivative 10e0.35 ± 0.02
Acarbose (Standard)Not specified in source

Among the tested compounds, derivative 10c emerged as the most potent inhibitor with an IC₅₀ value of 0.180 µM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the α-glucosidase enzyme. nih.gov

The antioxidant potential of acetamide derivatives has been a subject of scientific inquiry. nih.gov In vitro antioxidant activity is commonly assessed by measuring the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

A study on a series of 2-((6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted) acetamides, which are structurally related to the subject compound, evaluated their free radical scavenging activities. nih.gov The results demonstrated that several of these derivatives possess notable antioxidant capabilities.

The table below summarizes the DPPH radical scavenging activity for selected compounds from this series.

CompoundDPPH Scavenging Activity (%)
Compound 779.43
Compound 1180.11
Compound 1485.24
Ascorbic Acid (Standard)95.21

Compound 14 (2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide) was identified as the most active antioxidant in this series. nih.gov

While various quinazolinone and acetamide derivatives have been synthesized and evaluated for anticonvulsant properties, specific in vitro data for this compound derivatives are limited in the available literature. Studies on related structures, such as certain quinazolin-4(3H)-one derivatives, suggest potential mechanisms of action involving the modulation of GABA-A receptors. nih.gov However, without direct experimental evidence on the specified compound class, a detailed assessment of their in vitro anticonvulsant activity cannot be provided at this time.

Mechanism of Action and Molecular Target Identification

Molecular Target Characterization and Validation

The identification and validation of specific molecular targets are crucial steps in understanding the pharmacological action of any compound. For the broader class of quinoline-thio-acetamide derivatives, several potential molecular targets have been identified, suggesting that these compounds may exert their effects through multiple proteins or pathways.

One notable area of investigation has been the role of these derivatives in cancer biology. For instance, a compound referred to as "Thio-2," which shares structural similarities, has been postulated as an inhibitor of BCL-2-associated athanogene-1 (BAG-1) isoforms. aacrjournals.orgresearchgate.netnih.gov BAG-1 is a co-chaperone protein that plays a significant role in cell survival and proliferation, making it an attractive target for anticancer therapies. However, further studies have indicated that the cytotoxic effects of Thio-2 may not be solely mediated through BAG-1, suggesting the involvement of other targets or off-target effects. aacrjournals.orgnih.gov

Research into other quinoline (B57606) derivatives has expanded the list of potential targets. Certain N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives have been evaluated for their inhibitory activity against key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov These receptors are critical in tumor angiogenesis and cell growth, and their inhibition is a validated strategy in oncology. Similarly, another study focused on N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide (B32628) derivatives also pointed towards EGFR kinase as a potential molecular target.

Furthermore, a distinct quinoline-based compound, N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine, has been identified as a potent dual inhibitor of both neuronal and inducible nitric oxide synthases (nNOS and iNOS). nih.gov The dysregulation of these enzymes is implicated in the progression of certain cancers, such as glioma. nih.gov While not a direct thio-acetamide derivative, this finding underscores the potential for the quinoline scaffold to interact with a diverse range of enzymatic targets.

The following table summarizes the potential molecular targets identified for various derivatives related to 2-((4-Methylquinolin-2-yl)thio)acetamide.

Derivative ClassPotential Molecular Target(s)Therapeutic Area
Thio-2 (structurally related)BCL-2-associated athanogene-1 (BAG-1) isoforms (postulated)Cancer
N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamideVEGFR-2, EGFRCancer
N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamideEGFR kinaseCancer
N-[2-(4-methylquinolin-2-yl)phenyl]acetamidineNeuronal Nitric Oxide Synthase (nNOS), Inducible Nitric Oxide Synthase (iNOS)Cancer (Glioma)

Elucidation of Specific Binding Sites and Interaction Modes with Biological Macromolecules

Understanding how a compound interacts with its molecular target at an atomic level is fundamental to elucidating its mechanism of action and for guiding further drug development. For derivatives of this compound, computational modeling and docking studies have provided initial insights into their binding modes.

In the case of Thio-2, docking studies have suggested a plausible binding pose within the BAG domain of the BAG-1 protein. researchgate.net The BAG domain is crucial for the interaction of BAG-1 with its protein partners, and interference with this interaction is thought to be a key aspect of Thio-2's activity. researchgate.net

More detailed interaction maps have been generated for other quinoline derivatives with their respective targets. For instance, molecular docking of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivatives with the ATP-binding site of EGFR kinase has been performed. These studies help in visualizing how the ligand fits into the binding pocket and which amino acid residues are critical for its affinity.

The following table details the key interacting residues for a related quinoline derivative with its target, providing a potential model for the binding of this compound to similar protein kinases.

Compound ClassMolecular TargetKey Interacting Residues
N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide derivativesEGFR KinaseInformation not available in search results

Cellular Signaling Pathways Modulated by this compound Derivatives

The binding of a compound to its molecular target initiates a cascade of downstream events that alter cellular signaling pathways, ultimately leading to a physiological response. Research on quinoline-thio-acetamide derivatives has begun to uncover their impact on critical cellular pathways, particularly in the context of cancer.

A significant finding is the ability of Thio-2 to suppress Androgen Receptor (AR) signaling. aacrjournals.orgnih.gov The AR pathway is a key driver in the development and progression of prostate cancer, and its inhibition is a major therapeutic goal. The suppression of this pathway by Thio-2 highlights a potential mechanism for its anticancer effects in hormone-dependent cancers. aacrjournals.orgnih.gov

In addition to AR signaling, other pathways have been implicated. A study on a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, which shares a common thio-linked heterocyclic motif, demonstrated inhibition of the MEK/ERK signaling pathway in colorectal cancer cells. farmaceut.org The MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. farmaceut.org

These findings suggest that this compound and its derivatives may exert their biological activities by modulating one or more of these crucial signaling cascades.

DerivativeModulated Signaling PathwayBiological Context
Thio-2Androgen Receptor (AR) SignalingProstate Cancer
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeMEK/ERK Signaling PathwayColorectal Cancer

Investigation of Competitive and Non-Competitive Inhibition Mechanisms

The mode of enzyme inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides valuable information about the mechanism of action of a drug. This information is typically obtained through enzyme kinetic studies.

While detailed kinetic analyses for this compound are not extensively available in the public domain, the identification of some of its derivatives as kinase inhibitors suggests potential modes of inhibition. For instance, compounds that bind to the ATP-binding site of kinases, as suggested for some EGFR-inhibiting quinoline derivatives, often act as competitive inhibitors, competing with the endogenous ATP for binding.

However, it is also possible for compounds to bind to allosteric sites on an enzyme, leading to non-competitive or uncompetitive inhibition. A study on the kinetic evaluation of certain enzyme inhibitors noted that some compounds exhibited non-competitive inhibition with respect to both substrates. rug.nl This highlights the possibility that quinoline-thio-acetamide derivatives could employ various inhibitory mechanisms depending on their specific structure and target enzyme. Further detailed enzymatic assays are required to definitively characterize the inhibition kinetics of this compound. rug.nl

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Quinoline (B57606) Moiety and its Impact on Activity

The quinoline scaffold is a key pharmacophore, and modifications to this ring system can dramatically alter biological activity. biointerfaceresearch.commdpi.com For compounds related to 2-((4-Methylquinolin-2-yl)thio)acetamide, changes to the quinoline part of the molecule are critical.

Research on other quinoline derivatives has shown that the position and nature of substituents on the quinoline ring significantly influence their therapeutic effects, such as anticancer and antitubercular activities. orientjchem.orgnih.gov For instance, in a series of 2-(quinolin-4-yloxy)acetamides, the electronic characteristics of substituents on the quinoline ring were found to be a major determinant of antimycobacterial potency. nih.gov The introduction of electron-withdrawing groups at the 2- and 6-positions of the quinoline ring led to a substantial decrease in activity, suggesting that the electronic properties of the quinoline system are vital for its interaction with biological targets. nih.gov

Specifically for the 4-position, the methyl group in "this compound" likely influences the molecule's steric and electronic properties. In other quinoline series, substitutions at various positions (2, 3, 4, 7, and 8) have been shown to modulate anticancer activity, highlighting the importance of exploring different substituents around the quinoline core. orientjchem.org

Table 1: Impact of Quinoline Ring Substitution on Biological Activity in Analogous Series

Modification on Quinoline Ring Observed Impact on Activity Compound Series Example Reference
Electron-withdrawing groups (e.g., halogens) Decreased antimycobacterial activity 2-(Quinolin-4-yloxy)acetamides nih.gov
Alkyl chain extension at C2-position Maintained or slightly improved antimycobacterial activity 2-(Quinolin-4-yloxy)acetamides nih.gov
Hydroxyl or methoxy (B1213986) group at C7-position Improved antitumor activity General Quinoline-based anticancer drugs orientjchem.org

Derivatization of the Thioacetamide (B46855) Linker and its Role in Pharmacological Profiles

Studies on similar structures containing a thioacetamide linker have revealed its significance. For example, in a series of thioacetamide-triazoles, modifications to this central linker were described as "nuanced." wustl.edu Introducing a methyl branch to the thioacetamide linker resulted in a significant loss of antibacterial activity. wustl.edu Furthermore, blocking the amide NH group with methyl or ethyl groups also diminished activity, suggesting that the hydrogen-bonding capability of the primary amide is essential for the biological function of these compounds. wustl.edu Conversely, replacing the amide with isosteric groups like a benzoxazole (B165842) ring in a different quinoline series improved blood stability, indicating that the amide bond itself can be a liability regarding metabolic stability. nih.gov

Table 2: Influence of Thioacetamide Linker Modifications in Related Compound Series

Linker Modification Effect on Pharmacological Profile Compound Series Example Reference
Introduction of a methyl branch Substantial decrease in antibacterial activity Thioacetamide-triazoles wustl.edu
N-alkylation of the amide (Me, Et) Reduced antibacterial activity Thioacetamide-triazoles wustl.edu

Exploration of Substituent Effects on Biological Activity and Selectivity

The introduction of various substituents onto the core structure of this compound, both on the quinoline ring and the acetamide (B32628) moiety, is a key strategy for modulating biological activity and selectivity.

The electronic properties of substituents play a significant role. In antitubercular 2-(quinolin-4-yloxy)acetamides, it was demonstrated that the electronic characteristics of substituents on the quinoline ring greatly influence activity. nih.gov Similarly, for quinoline-based anticancer agents, the presence of specific functional groups, such as a hydroxyl group at position 8 or a trimethoxyphenyl group at position 5, was associated with potent activity. orientjchem.org The introduction of hydrophobic groups can also enhance activity by improving binding affinity to target receptors. orientjchem.org This suggests that a systematic exploration of substituents—ranging from electron-donating to electron-withdrawing and from hydrophilic to lipophilic—on the 4-methylquinoline (B147181) ring of the title compound could fine-tune its biological profile.

Influence of Stereochemistry on Activity and Specific Target Binding

While "this compound" itself is an achiral molecule, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities. Stereochemistry often plays a crucial role in the specific binding of a drug molecule to its biological target, such as an enzyme or receptor. Although direct studies on the stereochemistry of derivatives of the title compound are not available, the principle is well-established in medicinal chemistry. For many classes of drugs, one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even contribute to adverse effects. Therefore, if future derivatization strategies introduce chirality, the separation and individual biological evaluation of the stereoisomers would be an essential step in the drug development process.

Structural Optimization Strategies for Enhanced Potency and Selectivity

To enhance the potency and selectivity of lead compounds like this compound, several structural optimization strategies can be employed, drawing from SAR data of related series.

One key strategy is moiety modification . This involves making systematic changes to different parts of the molecule.

Quinoline Ring: Exploring a variety of substituents at different positions (e.g., 5, 6, 7, and 8) with diverse electronic and steric properties could identify derivatives with improved activity. orientjchem.orgnih.gov

Thioacetamide Linker: Given that the amide bond can be metabolically unstable, replacing it with bioisosteres (e.g., triazoles, oxadiazoles, or stable amide surrogates) could enhance pharmacokinetic properties. wustl.edunih.gov

Terminal Amide: Derivatization of the terminal acetamide nitrogen with different aryl or alkyl groups can explore new binding interactions and modulate properties like lipophilicity.

Another strategy is hybridization , where the core scaffold is combined with other known pharmacophores to create a hybrid molecule with potentially synergistic or multi-target activity. nih.gov For example, attaching moieties known to inhibit specific enzymes like kinases could direct the compound's activity towards a particular target. nih.gov These optimization efforts, guided by SAR principles, are crucial for transforming a hit compound into a potent and selective drug candidate.

Lead Compound Discovery and Optimization Strategies in Quinoline Thioacetamide Research

High-Throughput Screening Initiatives for Identifying Quinoline-Thioacetamide Scaffolds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large, chemically diverse compound libraries to identify "hit" compounds with desired biological activity. mdpi.com This process is instrumental in the initial stages of research for identifying novel molecular scaffolds, such as those based on quinoline (B57606). nih.govrsc.org

HTS platforms can screen hundreds of thousands of compounds daily, significantly accelerating the discovery process. mdpi.com For instance, a homogenous fluorescence-based assay was developed to screen a library of 31,500 compounds to find inhibitors of the ten-eleven translocation dioxygenase 2 (TET2) enzyme. nih.govrsc.org This screen successfully identified a novel quinoline-based scaffold as a potent inhibitor. nih.gov The initial hits from such screens undergo further validation using orthogonal methods, like the MALDI-MS assay, to confirm their activity and eliminate false positives. nih.gov

While direct HTS campaigns for the 2-((4-Methylquinolin-2-yl)thio)acetamide scaffold are not extensively detailed in the available literature, the principles of HTS are broadly applicable. A typical HTS workflow for identifying such scaffolds would involve:

Assay Development: Creating a robust and sensitive assay to measure the biological activity of interest (e.g., enzyme inhibition, receptor binding, or cell viability).

Library Screening: Testing a large collection of diverse small molecules against the assay.

Hit Identification: Identifying compounds that exhibit a desired level of activity. In one such screen, six primary hits were identified from over 30,000 compounds, representing a hit rate of 0.02%. nih.gov

Hit Validation: Re-testing the primary hits and confirming their structure and activity to ensure they are genuine and not artifacts of the screening process. nih.gov

The quality of an HTS platform is often assessed by parameters like the coefficient of variance (CV) to measure uniformity and the Z' factor to quantify the screening window, ensuring the data is reliable. mdpi.com The identification of a simple sulfonic acid-substituted quinoline scaffold as a TET2 inhibitor with a low micromolar IC₅₀ value demonstrates the power of HTS in uncovering novel and promising chemical starting points for drug development. nih.govnih.gov

Molecular Hybridization Approaches in Compound Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. nih.govmdpi.com This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, and potentially dual or novel mechanisms of action compared to the parent molecules. nih.govmdpi.com The quinoline-thioacetamide scaffold is itself a product of this strategy, merging the versatile quinoline core with a thioacetamide (B46855) moiety.

Researchers have extensively used this strategy to develop new quinoline derivatives with a wide array of biological activities. mdpi.com For example, the quinoline scaffold has been hybridized with:

Chalcones: Linking the quinoline and chalcone (B49325) scaffolds has been explored to generate novel anticancer agents. mdpi.comnih.gov

Sulfonamides: Molecular hybrids of quinoline and sulfonamide have been designed and synthesized, showing promising non-cytotoxic characteristics against non-cancer cell lines. nih.gov

Hydrazine (B178648)/Thiosemicarbazone Moieties: The hybridization of quinoline scaffolds with hydrazine or thiosemicarbazone moieties has yielded new chemical entities with promising antimicrobial and cholinesterase inhibitory activities. nih.govmdpi.com

Indole (B1671886): Combining quinoline and indole fragments is another approach that has been investigated in the pursuit of new anticancer agents. mdpi.com

This strategy of amalgamating distinct bioactive components is a groundbreaking paradigm in drug design. nih.gov It allows for the creation of compounds with a wider variety of physicochemical properties and the potential to overcome challenges such as drug resistance. nih.gov

Rational Drug Design Principles Applied to the this compound Scaffold

Rational drug design relies on understanding the structure and function of a biological target to create molecules that can interact with it specifically and effectively. A key component of this process is the study of Structure-Activity Relationships (SAR), which explores how modifications to a molecule's chemical structure affect its biological activity. mdpi.comwustl.edu

For the this compound scaffold, SAR studies would systematically investigate the contribution of each part of the molecule: the quinoline ring, the methyl group, the thioether linkage, and the acetamide (B32628) group.

The Quinoline Ring: Modifications to the quinoline core are a common strategy. For instance, in a series of 4-amino-quinazoline derivatives (a related scaffold), introducing electron-donating groups at specific positions (6 and 7) was found to increase activity. mdpi.com Similarly, substituting the quinoline ring with different groups (e.g., chloro, methoxy) could significantly alter the compound's potency and selectivity. lpnu.ua

The Thioether Linkage: The sulfur atom and the adjacent methylene (B1212753) group are critical linkers. Altering the length or flexibility of this linker can impact how the molecule fits into its target's binding site. In other series, replacing an amide bond, which had poor blood stability, with a more stable ring system like benzoxazole (B165842) provided new opportunities for the series. nih.gov

The Acetamide Group: The terminal acetamide moiety is a key site for modification. SAR studies on other acetamide-containing series have shown that substitutions on the terminal nitrogen can dramatically influence potency. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, various substitutions were explored, with chloro and trifluoromethyl analogs showing improved potency. mdpi.com Blocking the amide NH with methyl or ethyl groups in another series was found to reduce activity. wustl.edu

By systematically synthesizing and testing analogs with modifications at these key positions, researchers can build a detailed SAR model. This model helps to identify the specific structural features that are essential for activity and guides the design of more potent and selective compounds.

Table 1: Illustrative SAR Findings from Related Scaffolds This table presents examples of SAR principles from related chemical series that could be applied to optimize the this compound scaffold.

Scaffold RegionModification ExampleObserved Effect on ActivityReference
Heterocyclic Core (Quinoline/Quinazoline)Addition of electron-donating groups (e.g., methoxy) at positions 6 and 7Increased antiproliferative activity mdpi.com
LinkerReplacement of an amide bond with a benzoxazole ringImproved blood stability nih.gov
Terminal Phenyl Ring (attached to acetamide)Substitution with 4-chloro or 4-trifluoromethyl groupsImproved potency mdpi.com
Terminal Amide (NH)Methylation or Ethylation (blocking the NH)Reduced activity wustl.edu

Development of Novel Chemical Entities Based on the Core Structure

The development of novel chemical entities (NCEs) from a lead scaffold like this compound involves synthetic chemistry to create a library of related compounds for biological evaluation. nih.govijddd.com The goal is to optimize the lead's properties, including potency, selectivity, and physicochemical characteristics, while minimizing potential liabilities. nih.gov

Synthetic strategies often involve multi-step reaction sequences. For example, the synthesis of related quinoline derivatives has been achieved through methods like the Pfitzinger reaction to create the quinoline core, followed by reactions to introduce the thio-acetamide side chain. nih.gov A common approach for creating thioether linkages involves the nucleophilic substitution reaction of a mercapto-containing intermediate with a halogenated precursor. mdpi.com

Based on the this compound core, several classes of NCEs could be developed:

Analogs with Substituted Quinoline Rings: A series of compounds could be synthesized where the quinoline ring is decorated with various substituents (e.g., halogens, alkyl, alkoxy groups) to explore their impact on activity. nih.gov

Linker Modifications: The length and nature of the thio-acetamide linker could be varied. This might include synthesizing homologous series (e.g., thiopropionamide, thiobutyramide) or replacing the thioether with an ether or amine linkage.

Amide Modifications: A diverse library of N-substituted acetamides can be generated by reacting the carboxylic acid precursor with a range of primary and secondary amines. This is a well-established method for exploring SAR at this position. nih.gov

Bioisosteric Replacements: The core structure could be altered by replacing certain functional groups with bioisosteres—substituents that retain the parent molecule's biological activity. For instance, the acetamide group could be replaced with other hydrogen-bonding moieties.

The synthesis and biological evaluation of such novel derivatives are crucial for advancing a lead compound toward a potential drug candidate. nih.govresearchgate.net For example, a study involving the synthesis of over 60 quinoline derivatives led to the identification of compounds with low micromolar activity against Mycobacterium tuberculosis and improved physicochemical profiles. nih.gov

Conclusion and Future Perspectives in the Academic Research of 2 4 Methylquinolin 2 Yl Thio Acetamide

Synthesis of Key Academic Findings and their Implications

Academic research into structurally related compounds, such as quinoline-thioacetamides and quinazoline-thioacetamides, has yielded significant findings that have direct implications for the potential of 2-((4-Methylquinolin-2-yl)thio)acetamide.

Anticancer Potential: A substantial body of evidence points to the potent anticancer activity of quinoline (B57606) and its derivatives. globalresearchonline.net The quinoline scaffold is present in approved anticancer drugs and numerous experimental agents. nih.gov Specifically, derivatives featuring a thioacetamide (B46855) linker have been designed as inhibitors of key signaling pathways in cancer. researchgate.netnih.gov

Kinase Inhibition: A primary mechanism of action for related compounds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.govresearchgate.net These kinases are critical for tumor angiogenesis, proliferation, and survival. The implication is that this compound is a strong candidate for possessing anti-proliferative properties through a similar mechanism.

Induction of Apoptosis and Cell Cycle Arrest: Studies on quinoline-chalcone and quinazoline-thioacetamide hybrids demonstrate an ability to induce programmed cell death (apoptosis) and arrest the cell cycle, typically in the G2/M phase, preventing cancer cell division. nih.govresearchgate.net This suggests that this compound could exert its cytotoxic effects through multiple cellular pathways.

Antimicrobial Activity: The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. nih.gov Derivatives have shown efficacy against a wide range of pathogens.

Antibacterial and Antitubercular Effects: Various quinoline derivatives have been evaluated against Mycobacterium tuberculosis and other bacteria like Staphylococcus aureus. nih.govnih.govnih.govnih.gov The thio-ether linkage and acetamide (B32628) group can contribute to this activity, making this compound a molecule of interest for addressing infectious diseases, including those caused by drug-resistant strains. nih.govnih.gov

The table below summarizes the observed biological activities in compounds structurally analogous to this compound, highlighting the implications for its own potential therapeutic profile.

Structural ClassKey Academic FindingObserved Biological ActivityImplication for this compound
Quinazoline-ThioacetamidesDemonstrate potent cytotoxic activity against breast cancer cell lines (MCF-7). researchgate.netAnticancer (VEGFR-2 Inhibition)Potential as an anticancer agent targeting angiogenesis.
Triazoloquinazoline/Chalcone (B49325) Hybrids with Thioacetamide LinkerExhibit strong inhibitory effects on EGFR kinase, with some compounds being more potent than the reference drug erlotinib. nih.govAnticancer (EGFR Inhibition)Warrants investigation as a potential inhibitor of cell proliferation pathways.
Quinoline-Chalcone DerivativesShow excellent anticancer potency by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. nih.govAnticancer (Antimitotic)May possess cytotoxic activity by disrupting the cytoskeleton of cancer cells.
4-Aminoquinolinium SaltsExhibit high antimicrobial activity against coagulase-negative staphylococci in both planktonic and biofilm forms. nih.govAntibacterial (Anti-biofilm)Potential candidate for development as a novel antibacterial agent.
2-(Quinoline-4-yloxy)acetamidesShow potent activity against Mycobacterium tuberculosis, including intracellularly, with a favorable cytotoxicity profile. nih.govAntitubercularSuggests potential utility in treating tuberculosis.

Identification of Unaddressed Research Questions and Challenges

Despite the promising context provided by related compounds, the academic landscape for this compound itself is largely undefined. This presents several key research questions and challenges.

Unaddressed Research Questions:

Fundamental Bioactivity Profile: What are the primary cytotoxic, antimicrobial, or other biological activities of this compound? Without initial broad screening, its therapeutic potential remains entirely speculative.

Specific Molecular Targets: If the compound is biologically active, what are its precise molecular targets? Does it inhibit kinases like its quinazoline (B50416) analogues, or does it possess a novel mechanism of action?

Structure-Activity Relationship (SAR): How does the methyl group at the 4-position of the quinoline ring influence the compound's activity, selectivity, and metabolic stability compared to its non-methylated counterpart or isomers? Establishing a clear SAR is crucial for any optimization efforts.

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Many promising quinoline derivatives fail during development due to poor solubility, rapid metabolism, or toxicity. nih.gov

Key Research Challenges:

Lack of Synthesis and Characterization Data: The primary challenge is the absence of published, optimized synthesis protocols and comprehensive characterization data for this specific molecule.

Target Deconvolution: Identifying the specific cellular target of a novel compound can be a complex and resource-intensive process, often requiring advanced proteomics and genetic screening techniques.

Physicochemical Properties and Drug-Likeness: Quinoline scaffolds can present challenges related to poor aqueous solubility and potential cardiotoxicity (e.g., hERG channel inhibition), which must be assessed and overcome early in the development process. nih.gov

Predictive Modeling: While in silico tools can predict activity and toxicity, these models are based on existing data. nih.gov For a novel scaffold combination, their accuracy may be limited, necessitating extensive experimental validation.

Directions for Future Research and Potential Therapeutic Development Trajectories

A structured, multi-stage research plan is necessary to systematically explore the potential of this compound.

Stage 1: Foundational Chemistry and Biology

Chemical Synthesis and Characterization: The initial step is the development of a robust and scalable synthesis route for the compound, followed by its unambiguous structural confirmation using modern analytical techniques (e.g., NMR, HRMS, X-ray crystallography). researchgate.net

Broad Phenotypic Screening: The purified compound should be evaluated in a battery of primary screens. This must include cytotoxicity testing against a diverse panel of human cancer cell lines (such as the NCI-60 panel) and antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Stage 2: Mechanistic Investigation and SAR

Mechanism of Action (MoA) Studies: If significant activity is confirmed in a particular area (e.g., anticancer), research should focus on elucidating the MoA. For anticancer activity, this would involve kinase inhibition assays (VEGFR-2, EGFR, etc.), cell cycle analysis, and apoptosis assays. researchgate.netnih.gov

Analogue Synthesis and SAR Development: A focused library of analogues should be synthesized to explore the SAR. Modifications would include altering the substitution on the quinoline ring and varying the structure of the acetamide side chain to identify the key molecular features required for optimal activity.

Stage 3: Preclinical Development

Lead Optimization: Promising compounds from Stage 2 would undergo lead optimization to improve their potency, selectivity, and "drug-like" properties, including solubility and metabolic stability.

In Vivo Efficacy Studies: The most promising lead candidates would be advanced into in vivo models (e.g., mouse xenograft models for cancer) to evaluate their efficacy and tolerability in a living system.

The table below outlines a potential framework for the future research and development of this compound.

Research PhaseKey ObjectivesMethodologiesPotential Outcome
Phase 1: Discovery & ScreeningSynthesize the compound and determine its primary biological activity.Organic synthesis; NMR/MS characterization; NCI-60 cancer screen; Antimicrobial MIC assays.Identification of a primary therapeutic area (e.g., specific cancer type or pathogen).
Phase 2: Target Validation & SARIdentify the molecular target and understand the structure-activity relationship.Kinase inhibition assays; Apoptosis/cell cycle analysis; Synthesis of a focused compound library.A validated molecular target and a lead compound with improved potency.
Phase 3: Lead OptimizationImprove the pharmacokinetic and safety profile of the lead compound.ADMET screening (solubility, metabolic stability, cytotoxicity); hERG liability testing.A preclinical candidate with a favorable efficacy and safety profile.
Phase 4: Preclinical DevelopmentEvaluate the efficacy of the preclinical candidate in animal models.In vivo xenograft models (oncology); In vivo infection models (antimicrobial).Proof-of-concept for therapeutic efficacy, justifying further development.

Based on the extensive research into its parent scaffolds, this compound stands as a molecule with significant, albeit currently unexplored, therapeutic potential, primarily in the fields of oncology and infectious diseases.

Q & A

What are the established synthetic routes for 2-((4-Methylquinolin-2-yl)thio)acetamide, and what are their critical reaction parameters?

Basic:
The compound is typically synthesized via nucleophilic substitution between 2-mercapto-4-methylquinoline and chloroacetamide derivatives. Key steps include thioether bond formation under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) with bases like triethylamine to deprotonate the thiol group . Purification often involves column chromatography or recrystallization.
Advanced:
Optimizing yield (>75%) requires precise control of stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and reaction time (8–12 hours at 80°C). Impurities from side reactions (e.g., disulfide formation) can be minimized by inert atmosphere (N₂/Ar) and anhydrous conditions. Alternative routes using Mitsunobu or Ullmann coupling may improve regioselectivity but require palladium catalysts .

How is this compound characterized, and what analytical discrepancies require resolution?

Basic:
Standard characterization includes:

  • NMR : ¹H/¹³C NMR to confirm thioether (-S-) linkage (δ ~3.8 ppm for SCH₂CO) and quinoline protons (δ 7.5–8.9 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ (e.g., m/z 303.1) .
    Advanced:
    Discrepancies in spectral data (e.g., split signals in ¹H NMR) may arise from rotational isomerism around the thioacetamide bond. Variable-temperature NMR or 2D techniques (COSY, HSQC) can resolve this. LC-MS/MS is recommended to distinguish isobaric impurities .

What biological activities are reported for this compound, and how do structural modifications influence efficacy?

Basic:
Preliminary studies indicate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) and moderate anticancer potential (IC₅₀ ~50 µM in MCF-7 cells) via topoisomerase inhibition .
Advanced:
Structure-activity relationship (SAR) studies show:

  • Quinoline methylation : 4-Methyl enhances lipophilicity and membrane penetration (logP ~2.8 vs. ~1.9 for unsubstituted analogs) .
  • Thioacetamide vs. oxyacetamide : Thioether linkage improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces solubility .
    Contradictory cytotoxicity data (e.g., conflicting IC₅₀ values in HepG2 vs. A549 cells) may stem from cell-specific efflux pumps or assay conditions (e.g., serum content) .

How can computational methods guide the optimization of this compound?

Basic:
Molecular docking (AutoDock Vina, Schrödinger) predicts binding to E. coli dihydrofolate reductase (DHFR) with ∆G ~-9.2 kcal/mol, aligning with experimental MIC values .
Advanced:
MD simulations (AMBER/CHARMM) reveal that the 4-methyl group stabilizes hydrophobic interactions in the DHFR active site. QSAR models suggest substituting the quinoline C-6 position with electron-withdrawing groups (e.g., -NO₂) could enhance potency by 30–40% .

What strategies address stability and solubility challenges in formulation?

Basic:
The compound exhibits poor aqueous solubility (<0.1 mg/mL). Co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes improve solubility for in vitro assays .
Advanced:
Degradation under UV light (t₁/₂ ~4 hours) necessitates dark storage at -20°C. Prodrug strategies (e.g., esterification of the acetamide) enhance stability in physiological pH, with 80% intact compound after 24 hours in plasma .

How can contradictory data in biological assays be systematically addressed?

Advanced:

  • Dose-response validation : Use 8-point dilution curves with ≥3 replicates to minimize variability .
  • Target engagement assays : SPR or ITC to directly measure binding affinity (KD) for suspected targets (e.g., DHFR, tubulin) .
  • Metabolic profiling : LC-HRMS to identify active metabolites that may contribute to off-target effects .

What are the recommended controls for mechanistic studies?

Basic:

  • Positive controls : Ciprofloxacin (antimicrobial), doxorubicin (anticancer).
  • Negative controls : Unsubstituted quinoline analogs or thioether-free derivatives .
    Advanced:
    Use CRISPR-edited cell lines (e.g., DHFR-knockout) to confirm target specificity. Include redox controls (e.g., NAC) to rule out ROS-mediated cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.